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Compound of Interest

Compound Name:
2-(Tetrahydro-2H-pyran-4-

yl)acetaldehyde

Cat. No.: B1318794 Get Quote

(S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5), a key chiral building block, holds a position

of considerable importance in the landscape of synthetic organic chemistry and drug

development.[1][2][3] Its value stems from the stereospecific center and the versatile lactone

functionality, which allow for its elaboration into a wide array of complex, biologically active

molecules. This guide provides a comprehensive overview of its chemical properties, synthesis,

and critical applications, with a focus on its role as a precursor in the development of novel

therapeutics.

Structurally, it is a five-membered lactone ring with a hydroxyl group at the C3 position in the

(S) configuration.[4] This specific stereochemistry is crucial, as biological systems are

exquisitely sensitive to chirality, often dictating the efficacy and safety of a drug. This molecule

serves as a "chiral pool" starting material, meaning it is an inexpensive, enantiomerically pure

compound from which more complex chiral molecules can be synthesized.[4][5] Its applications

range from the synthesis of nerve regulators and anti-AIDS drug intermediates to novel

modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4][6][7]

Part 1: Physicochemical & Spectroscopic Profile
Precise characterization of a starting material is fundamental to any synthetic campaign. The

physical and spectroscopic properties of (S)-3-Hydroxy-γ-butyrolactone are summarized below.

Physicochemical Properties
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The distinct physicochemical properties of the (S)-enantiomer are critical for its application in

stereoselective synthesis.[4]

Property Value Source

CAS Number
65626-23-5 (also cited as

7331-52-4)
[8][9]

Molecular Formula C₄H₆O₃ [8][9]

Molecular Weight 102.09 g/mol [8][9]

Appearance Colorless to light yellow liquid [4]

Boiling Point
98-100 °C at 0.3 mmHg (for

racemic mixture)
[10]

Melting Point 68 °C (for racemic mixture) [10]

Density
1.241 g/cm³ (for racemic

mixture)
[10]

Storage Temp. 10°C - 25°C [9]

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of (S)-3-Hydroxy-γ-

butyrolactone.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear evidence of

the key functional groups. A strong, broad absorption is expected in the 3400 cm⁻¹ region,

characteristic of the O-H stretch of the hydroxyl group. A very strong, sharp peak will be

observed around 1770 cm⁻¹, corresponding to the C=O stretch of the five-membered lactone

ring. The presence of both peaks is a definitive indicator of the compound's core structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the

connectivity and stereochemistry.

¹H-NMR: The proton spectrum will show distinct signals for the protons on the lactone ring.

The proton at C3 (adjacent to the hydroxyl group) will appear as a multiplet, coupled to the
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adjacent methylene protons. The protons at C2 and C4 will also present as multiplets, with

their chemical shifts and coupling constants providing detailed structural information.

¹³C-NMR: The carbon spectrum will show four distinct signals: one for the carbonyl carbon

of the lactone (typically δ > 170 ppm), one for the carbon bearing the hydroxyl group (C3),

and two signals for the other methylene carbons of the ring (C2 and C4).

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion

peak corresponding to the molecular weight (102.09), confirming the elemental composition.

Part 2: Key Synthetic Methodologies
The accessibility of enantiomerically pure (S)-3-Hydroxy-γ-butyrolactone is paramount to its

use in drug development. Several efficient synthetic strategies have been developed,

leveraging both chemical and biological transformations.

Methodology 1: Chemoenzymatic Synthesis from L-
Malic Acid
This is a widely adopted and scalable approach that begins with the inexpensive and naturally

occurring chiral molecule, L-malic acid. The strategy relies on a chemical reduction followed by

a highly selective enzymatic hydrolysis step.[1][2]

Step 1: Acetylation and Anhydride Formation: L-malic acid is reacted with an acyl chloride

(e.g., acetyl chloride) to protect the hydroxyl group and simultaneously form the cyclic

anhydride.[5]

Step 2: Selective Reduction: The resulting anhydride is dissolved in a suitable solvent like

tetrahydrofuran (THF). A reducing agent, such as sodium borohydride, is added in the

presence of a Lewis acid catalyst. This selectively reduces one of the carbonyl groups of the

anhydride to a hydroxyl group, forming the lactone.[5] The choice of reducing agent and

conditions is critical to prevent over-reduction.

Step 3: Hydrolysis/Cyclization: The reaction mixture is then treated with acid (e.g.,

hydrochloric acid) to hydrolyze any remaining intermediates and ensure complete

lactonization, yielding (S)-3-hydroxy-γ-butyrolactone.[5]
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Step 4: Purification: The final product is purified using standard laboratory techniques such

as distillation or column chromatography.

The causality behind this method's success lies in the use of a readily available chiral starting

material (L-malic acid), which sets the stereochemistry, followed by high-yield chemical

transformations. The enzymatic variation of this route often involves the hydrolysis of an ester

precursor, like (S)-β-benzoyloxy-γ-butyrolactone, using a lipase (e.g., from Candida rugosa) to

achieve high enantiomeric purity.[1]

L-Malic Acid
(Chiral Pool)

Acetyl-malic
Anhydride

 Acyl Chloride Selective Reduction
(e.g., NaBH₄, THF) (S)-3-Hydroxy-γ-butyrolactone Acid Treatment 

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis workflow from L-malic acid.

Methodology 2: Biosynthesis via Engineered
Microorganisms
A greener and more sustainable approach involves the use of metabolically engineered

bacteria, such as Escherichia coli, to produce optically pure (S)-3-hydroxy-γ-butyrolactone

directly from renewable feedstocks like D-xylose.[11][12]

This method relies on the construction of a novel biosynthetic pathway in a microbial host.

Researchers have successfully engineered E. coli by introducing a series of enzymes to

convert a starting sugar into the desired product.

Pathway Construction: A five-step enzymatic pathway is introduced into the host organism.

This typically includes a dehydrogenase, a lactonase, a dehydratase, a decarboxylase, and

an aldehyde dehydrogenase.[11][12]

Host Engineering: To maximize product yield, competing metabolic pathways in the host are

disrupted or deleted. For instance, pathways responsible for the uptake and metabolism of

the starting sugar (D-xylose) are modified to channel the substrate exclusively into the

engineered pathway.[12]
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Fermentation: The engineered strain is cultivated in a bioreactor under controlled conditions

(fed-batch fermentation) with the feedstock (e.g., D-xylose) and a carbon source (e.g.,

glycerol).

Product Formation & Isolation: The microorganism converts the feedstock into (S)-3-hydroxy-

γ-butyrolactone, which is secreted. The product is then extracted from the fermentation broth

and purified. This method has been shown to produce the target with extremely high

enantiomeric excess (ee > 99%).[11][12]

The trustworthiness of this protocol is validated by the stereochemical purity of the final

product, which is confirmed by chiral gas chromatography and its structure verified by NMR.

[11]
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Caption: Microbial biosynthesis workflow using engineered E. coli.

Part 3: Application in Drug Development - A Case
Study
The true value of (S)-3-hydroxy-γ-butyrolactone is realized in its application as a key

intermediate for synthesizing high-value pharmaceutical agents.

Case Study: Synthesis of CFTR Modulators for Cystic
Fibrosis
Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR protein, an ion channel.

Recent therapeutic strategies focus on developing small molecules that can correct the

function of the mutant protein. (S)-3-hydroxy-γ-butyrolactone has been identified as a starting

material in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives that act as CFTR

modulators.[6][7]
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In patented synthetic routes, (S)-3-hydroxy-γ-butyrolactone is used to introduce a specific chiral

fragment into the final drug molecule.[6][7] The hydroxyl group provides a reactive handle for

chemical modification, while the inherent stereochemistry of the lactone is transferred to the

subsequent intermediates and, ultimately, to the final active pharmaceutical ingredient (API).

The lactone can be opened and its stereocenter functionalized to build more complex side

chains required for potent biological activity.

The causality for its selection is clear: using this enantiopure starting material obviates the

need for costly and often inefficient chiral resolution steps later in the synthesis, making the

entire process more economical and scalable. This is a critical consideration in pharmaceutical

manufacturing.

While the parent γ-butyrolactone (GBL) is known to act as a prodrug for the CNS depressant

GHB, this activity is generally not relevant when (S)-3-hydroxy-γ-butyrolactone is used as a

synthetic building block.[13][14] Its structure is fundamentally altered during the synthesis, and

the final API has its own distinct mechanism of action, in this case, modulating the CFTR ion

channel.

Conclusion
(S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5) is a quintessential example of a chiral

synthon that enables the efficient and stereocontrolled synthesis of complex molecules. Its

availability through scalable chemoenzymatic and sustainable biosynthetic routes ensures its

continued relevance. For drug development professionals, a thorough understanding of this

building block's properties and synthetic utility is essential for designing and executing efficient

pathways to novel, life-saving therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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